molecular formula C15H12N2O3 B13488152 3-(6-Ethynyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione

3-(6-Ethynyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Cat. No.: B13488152
M. Wt: 268.27 g/mol
InChI Key: TWQXTOOQBXFHKM-UHFFFAOYSA-N
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Description

3-(6-Ethynyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is part of the piperidine-2,6-dione derivatives, which are known for their diverse biological activities and therapeutic potential.

Preparation Methods

The synthesis of 3-(6-Ethynyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a precursor compound followed by functional group transformations to introduce the ethynyl group. The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity .

Industrial production methods for this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .

Chemical Reactions Analysis

3-(6-Ethynyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-(6-Ethynyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-Ethynyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. It has been shown to modulate the activity of certain proteins and enzymes, leading to changes in cellular signaling pathways. For example, it can inhibit the activity of zinc finger proteins, which play a crucial role in gene expression and cellular function .

Properties

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

3-(5-ethynyl-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C15H12N2O3/c1-2-9-3-4-10-8-17(15(20)11(10)7-9)12-5-6-13(18)16-14(12)19/h1,3-4,7,12H,5-6,8H2,(H,16,18,19)

InChI Key

TWQXTOOQBXFHKM-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC2=C(CN(C2=O)C3CCC(=O)NC3=O)C=C1

Origin of Product

United States

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